molecular formula C21H17FN2O2 B5575328 2-fluoro-N-(2-{[(3-methylphenyl)amino]carbonyl}phenyl)benzamide

2-fluoro-N-(2-{[(3-methylphenyl)amino]carbonyl}phenyl)benzamide

Cat. No.: B5575328
M. Wt: 348.4 g/mol
InChI Key: YOYZCKAQFIDPPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-fluoro-N-(2-{[(3-methylphenyl)amino]carbonyl}phenyl)benzamide, also known as FMTPB, is a novel chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine.

Scientific Research Applications

Serotonin 1A Receptors in Alzheimer's Disease

Research involving similar fluorine-containing compounds has demonstrated their application in the study of Alzheimer's disease through the development of molecular imaging probes. For instance, a selective serotonin 1A (5-HT(1A)) molecular imaging probe was used in conjunction with positron emission tomography (PET) for quantification of 5-HT(1A) receptor densities in the brains of Alzheimer's disease patients, subjects with mild cognitive impairment, and controls. This study provides critical insights into the neurobiological changes associated with Alzheimer's disease and the potential for developing targeted therapies (Kepe et al., 2006).

Antipathogenic Activity of Thiourea Derivatives

The synthesis and characterization of acylthioureas, including 2-((4-methylphenoxy)methyl)-N-(aryl-carbamothioyl)benzamides, have demonstrated significant antipathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains. These findings underscore the potential of fluorine-containing compounds in the development of novel antimicrobial agents with antibiofilm properties, highlighting their importance in addressing antibiotic resistance challenges (Limban, Marutescu, & Chifiriuc, 2011).

Development of Fluorine-18-Labeled Antagonists

The development of fluorine-18-labeled 5-HT1A antagonists showcases the application of fluorine-containing compounds in the synthesis of radiolabeled molecules for biological and medical applications. These compounds offer potential for assessing dynamic changes in serotonin levels, providing a tool for the investigation of psychiatric disorders and the development of relevant therapeutic interventions (Lang et al., 1999).

Antitumor Properties of Benzothiazoles

Research on fluorinated 2-(4-aminophenyl)benzothiazoles has revealed potent cytotoxic properties in vitro against certain cancer cell lines, suggesting the role of fluorine-containing compounds in cancer research and the possibility of developing new antitumor agents. This research contributes to the ongoing search for effective cancer therapies by providing a foundation for the synthesis of novel compounds with improved antitumor specificity and reduced side effects (Hutchinson et al., 2001).

Electrocromatic and Electrofluorescent Properties

The synthesis of electroactive polyamides with bis(diphenylamino)-fluorene units demonstrates the application of fluorine-containing compounds in the field of material science. These polyamides exhibit reversible electrochromic and electrofluorescent dual-switching properties, highlighting their potential in developing advanced materials for electronic and photonic devices (Sun et al., 2016).

Future Directions

The future directions for the study of this compound could include further exploration of its synthesis, mechanism of action, and potential applications. As part of a collection of rare and unique chemicals, this compound could be of interest to early discovery researchers .

Properties

IUPAC Name

2-[(2-fluorobenzoyl)amino]-N-(3-methylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O2/c1-14-7-6-8-15(13-14)23-21(26)17-10-3-5-12-19(17)24-20(25)16-9-2-4-11-18(16)22/h2-13H,1H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOYZCKAQFIDPPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.